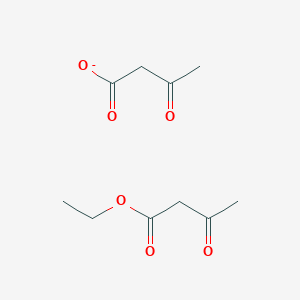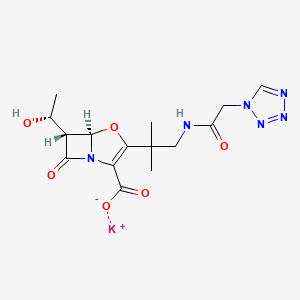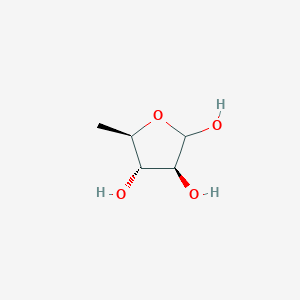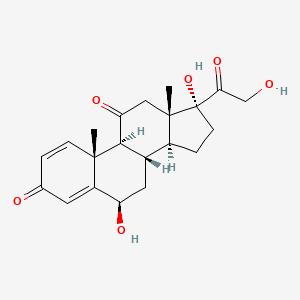
6beta-Hydroxyprednisone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6beta-Hydroxyprednisone is a glucocorticoid that is a metabolite of prednisone, carrying a hydroxy group at the 6β position. It is found in human urine and is known for its anti-inflammatory and immunosuppressive properties .
Preparation Methods
The preparation of 6beta-Hydroxyprednisone involves several synthetic routes. One method includes the use of hydrocortisone as a reaction initiator, followed by a methylene reaction, a reduction reaction, and a dehydrogenation reaction . The methylene reaction involves reacting hydrocortisone with an alkylating agent at 0-50°C in the presence of a catalyst, followed by a reaction with formaldehyde and N-methylaniline under acidic conditions. The reduction reaction is catalyzed by palladium carbon and a monophosphite ligand, and the final dehydrogenation reaction involves heating the reducing substance with a dehydrogenation reagent .
Chemical Reactions Analysis
6beta-Hydroxyprednisone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) and selenium dioxide for oxidation reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6beta-Hydroxyprednisone has several scientific research applications. It is used in proteomics research and is a valuable biochemical for studying the effects of glucocorticoids . Its anti-inflammatory and immunosuppressive properties make it useful in medical research, particularly in the study of autoimmune diseases and inflammatory conditions . Additionally, it is used in the pharmaceutical industry for the development of corticosteroid drugs .
Mechanism of Action
The mechanism of action of 6beta-Hydroxyprednisone involves its conversion to prednisolone in the liver, which then binds to specific glucocorticoid receptors in the cytoplasm of target cells . This complex translocates to the nucleus and interacts with DNA to modify gene transcription, up-regulating the expression of anti-inflammatory proteins and repressing the expression of pro-inflammatory proteins . The predominant anti-inflammatory action is mediated by the inhibition of prostaglandin synthesis via the arachidonic acid pathway .
Comparison with Similar Compounds
6beta-Hydroxyprednisone is similar to other glucocorticoids such as prednisolone, hydrocortisone, dexamethasone, and betamethasone . its unique feature is the hydroxy group at the 6β position, which distinguishes it from other compounds. This structural difference can influence its pharmacological properties and efficacy in various applications .
Properties
Molecular Formula |
C21H26O6 |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
(6R,8S,9S,10R,13S,14S,17R)-6,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione |
InChI |
InChI=1S/C21H26O6/c1-19-5-3-11(23)7-14(19)15(24)8-12-13-4-6-21(27,17(26)10-22)20(13,2)9-16(25)18(12)19/h3,5,7,12-13,15,18,22,24,27H,4,6,8-10H2,1-2H3/t12-,13-,15+,18+,19-,20-,21-/m0/s1 |
InChI Key |
RBABUXAIODUPQG-WTCKOWDJSA-N |
Isomeric SMILES |
C[C@]12CC(=O)[C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)CO)O)C[C@H](C4=CC(=O)C=C[C@]34C)O |
Canonical SMILES |
CC12CC(=O)C3C(C1CCC2(C(=O)CO)O)CC(C4=CC(=O)C=CC34C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


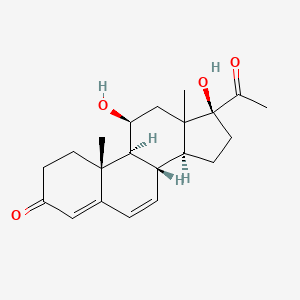
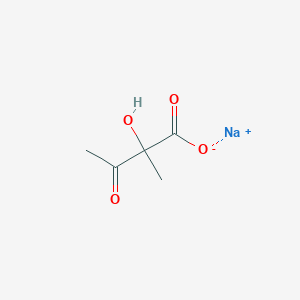
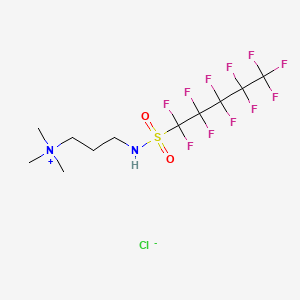
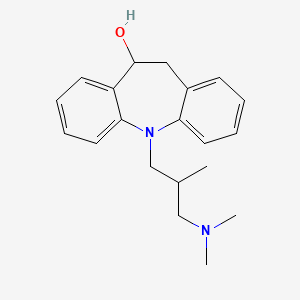
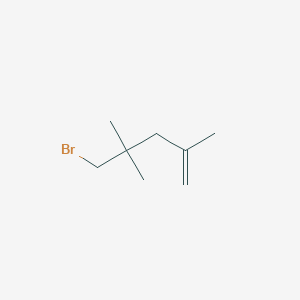
![(1R,2R)-rel-2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-N,N-diethyl-1-phenyl-cyclopropanecarboxamide](/img/structure/B15288585.png)

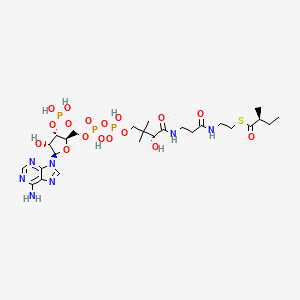
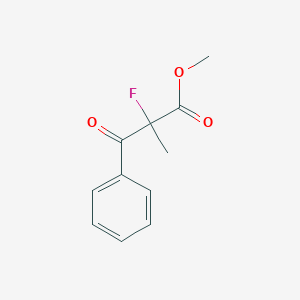
![6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(3S)-pyrrolidin-3-yl]sulfanyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B15288604.png)
![[2-[(1S,2S,4R,9S,11S,12S,13R)-11-hydroxy-6,9,13-trimethyl-16-oxo-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-8-yl]-2-oxoethyl] acetate](/img/structure/B15288607.png)
